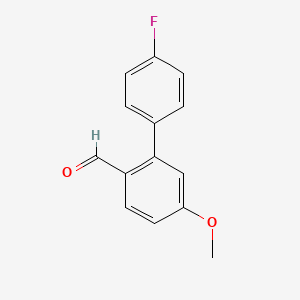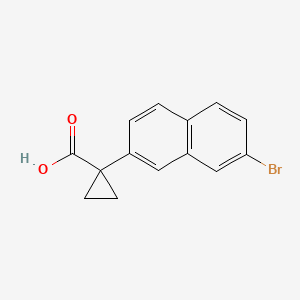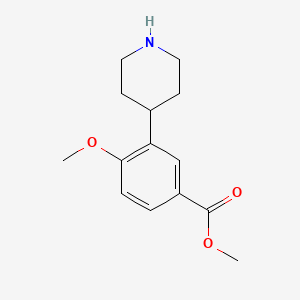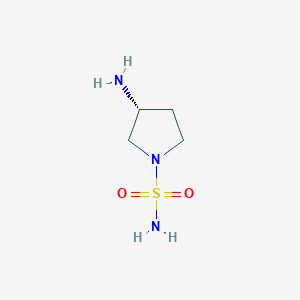
(3R)-3-Aminopyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Aminopyrrolidine-1-sulfonamide is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a sulfonamide group, known for its biological activity. The (3R) configuration indicates the specific three-dimensional arrangement of the atoms around the chiral center, which can influence the compound’s interactions and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Aminopyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other suitable methods.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve nucleophiles like amines, thiols, or alcohols, often in the presence of a base.
Major Products:
Oxidation Products: Sulfonic acids, sulfoxides, and sulfones.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
(3R)-3-Aminopyrrolidine-1-sulfonamide has diverse applications across multiple scientific disciplines:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating bacterial infections, cancer, and other diseases due to its sulfonamide moiety.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (3R)-3-Aminopyrrolidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simpler analog without the sulfonamide group, used in various chemical syntheses.
Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole, which are well-known for their antibacterial properties.
Uniqueness: (3R)-3-Aminopyrrolidine-1-sulfonamide is unique due to its chiral center and the combination of the pyrrolidine ring with the sulfonamide group. This structural arrangement provides distinct reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C4H11N3O2S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
(3R)-3-aminopyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)/t4-/m1/s1 |
Clé InChI |
ZKAGJCVVFISLIT-SCSAIBSYSA-N |
SMILES isomérique |
C1CN(C[C@@H]1N)S(=O)(=O)N |
SMILES canonique |
C1CN(CC1N)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B15091388.png)

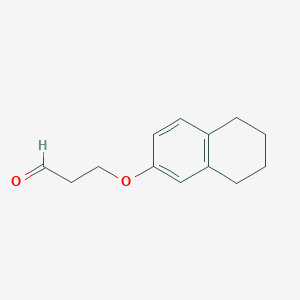
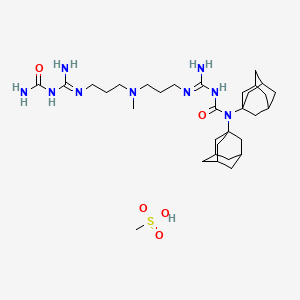
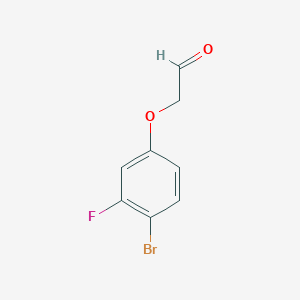

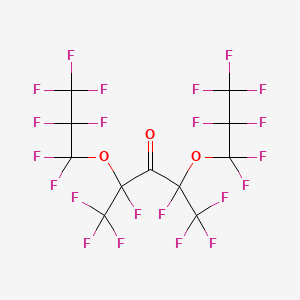
![N-[(4-Bromo-2-fluoro-phenyl)methyl]-5-fluoro-2-methoxy-benzamide](/img/structure/B15091446.png)
